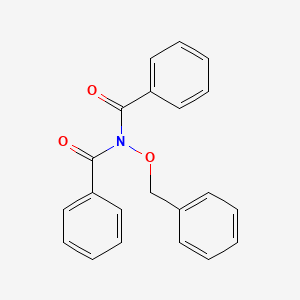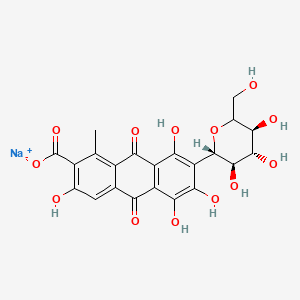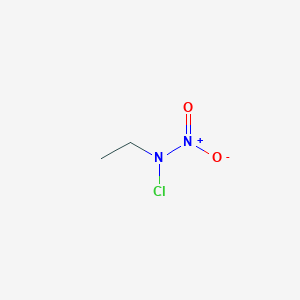![molecular formula C16H13NO3 B14491357 N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide CAS No. 64468-26-4](/img/structure/B14491357.png)
N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide is a complex organic compound with a unique structure that includes a naphthopyran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide typically involves the reaction of appropriately substituted 2-naphthols with propargyl alcohols under acid-catalyzed conditions . The reaction proceeds through a series of steps, including cyclization and esterification, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photochromic materials and dyes
Mécanisme D'action
The mechanism of action of N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-oxo-3H-naphtho[2,1-b]pyran-2-carboxylate: Similar structure but with an ethyl ester group instead of an amide group.
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid ethyl ester: Another related compound with a different substitution pattern.
Uniqueness
N-Ethyl-3-oxo-3H-naphtho[2,1-b]pyran-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
64468-26-4 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
N-ethyl-3-oxobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C16H13NO3/c1-2-17-15(18)13-9-12-11-6-4-3-5-10(11)7-8-14(12)20-16(13)19/h3-9H,2H2,1H3,(H,17,18) |
Clé InChI |
SZDWUULSHSIWNQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14491308.png)

![N-[2-(1H-imidazol-5-yl)ethyl]octanamide](/img/structure/B14491313.png)


![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)


